Ethyl 5-chloro-4-phenyl-2-(2-(piperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate
Description
Ethyl 5-chloro-4-phenyl-2-(2-(piperidin-1-yl)acetamido)thiophene-3-carboxylate oxalate is a thiophene-based derivative characterized by a chloro-substituted phenyl group at position 4, a piperidin-1-yl acetamido moiety at position 2, and an ethyl ester at position 3 of the thiophene ring. The oxalate counterion enhances solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
ethyl 5-chloro-4-phenyl-2-[(2-piperidin-1-ylacetyl)amino]thiophene-3-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S.C2H2O4/c1-2-26-20(25)17-16(14-9-5-3-6-10-14)18(21)27-19(17)22-15(24)13-23-11-7-4-8-12-23;3-1(4)2(5)6/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,22,24);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUYPBBHXVZCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)Cl)NC(=O)CN3CCCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, including kinase inhibitors and patented derivatives with modified acetamido substituents. Below is a detailed analysis:
Substituent Variations in the Acetamido Group
The piperidin-1-yl acetamido group distinguishes this compound from analogs with alternative amino substituents. For example:
- 4-(Dimethylamino)-but-2-enamido and 4-(morpholin-4-yl)-but-2-enamido (from ): These substituents introduce smaller or more polar groups compared to the piperidine ring. Piperidine, being a cyclic amine, offers moderate lipophilicity and basicity, which may enhance tissue penetration and target binding in hydrophobic pockets .
- 2-(Quinolin-5-yl)acetamido (from ): The aromatic quinoline group enables π-π stacking interactions with protein targets, a feature absent in the aliphatic piperidine moiety. This difference could influence target selectivity; quinoline-containing analogs may favor enzymes with aromatic binding pockets .
Thiophene Core Modifications
Key variations in the thiophene scaffold include:
- Ethyl 4-cyano-2-(2-(4-methoxyphenyl)acetamido)thiophene-3-carboxylate (): The cyano group at position 4 is electron-withdrawing, altering the electronic environment of the thiophene ring compared to the chloro substituent in the target compound. This could affect binding affinity to targets like JNK3, where electronic effects modulate inhibitor-enzyme interactions .
- BA92443 (): This analog features a bulky 7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl group.
Comparative Data Table
Key Research Findings and Hypotheses
- Piperidine vs. Morpholine : Piperidine’s aliphatic nature may favor binding to less polar enzyme pockets compared to morpholine’s oxygen-containing ring, which could improve solubility but reduce target affinity in hydrophobic environments .
- Chloro vs.
- Oxalate Salt : The oxalate counterion likely improves pharmacokinetic properties, a feature absent in neutral ester derivatives like BA92443 .
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